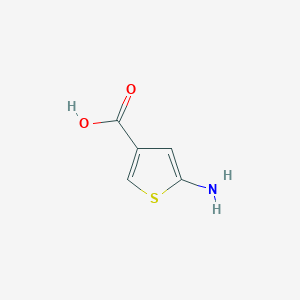

5-アミノチオフェン-3-カルボン酸

概要

説明

BCECF AMは、細胞透過性のある二重励起比色pH指示薬です。この試薬は、研究者がほとんどの細胞の細胞質pHの変化を測定することを可能にします。 pKaが6.98であるため、BCECF AMは特にこの目的のために適しています .

科学的研究の応用

BCECF AM finds widespread use in various research areas:

Cell Toxicity Studies: Researchers employ BCECF AM to assess intracellular pH changes during processes like cell toxicity.

Apoptosis Research: It helps investigate pH alterations associated with apoptosis (programmed cell death).

Cell Adhesion Studies: BCECF AM aids in studying cell adhesion mechanisms.

Drug Resistance Investigations: Researchers explore pH-related drug resistance using this probe.

Cell Chemotaxis: BCECF AM is valuable for studying cell migration and chemotaxis.

作用機序

メカニズムは、細胞内のBCECF AMのBCECFへの変換を伴います。BCECFは細胞内pHと相互作用し、その蛍光特性の変化につながります。 正確な分子標的と経路は状況依存的ですが、プローブの蛍光はpH変動の指標となります .

6. 類似化合物の比較

BCECF AMは、二重励起比色特性により独自のものである一方で、SNARF-1やSypHerなどの他のpH感受性プローブが存在します。 BCECF AMは、その汎用性とさまざまな細胞タイプとの互換性から、依然として人気のある選択肢です .

生化学分析

Cellular Effects

Some derivatives of 2-aminothiophene-3-carboxylic acid have been shown to block and potentiate calcium-activated chloride currents in single rat cerebellar Purkinje cells . This suggests that 5-Aminothiophene-3-carboxylic acid may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that thiophene derivatives can undergo various reactions, including condensation reactions . These reactions can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

It is known that thiophene derivatives can be synthesized through various methods, including the Gewald reaction, the Paal-Knorr reaction, and the Fiesselmann synthesis . These methods could potentially influence the stability, degradation, and long-term effects of 5-Aminothiophene-3-carboxylic acid on cellular function in in vitro or in vivo studies.

Metabolic Pathways

It is known that thiophene derivatives can undergo various reactions, including condensation reactions . These reactions could potentially involve various enzymes or cofactors and could affect metabolic flux or metabolite levels.

準備方法

BCECF AMは、通常、無水ジメチルスルホキシド(DMSO)に5 mMの濃度で保存溶液として調製されます。細胞内に入ると、細胞内のエステラーゼが切断されてBCECFとなり、蛍光を発するようになります。生成されたBCECFは細胞内に閉じ込められ、適切なpH条件下で緑色の蛍光を発します。 最大励起波長と発光波長はpHによって異なりますが、一般的に推奨される値は、励起が488 nm、発光が535 nmです .

化学反応の分析

BCECF AMは、直接蛍光を示しません。その蛍光は、細胞への取り込みとエステラーゼによる切断後に発生します。この活性化プロセスを超えて、特定の化学反応は行いません。その蛍光強度はpHによって変化し、細胞内pH変動を監視するための優れたツールとなります。 BCECF AMの一般的な試薬には、細胞内のエステラーゼが含まれます .

4. 科学研究への応用

BCECF AMは、さまざまな研究分野で広く使用されています。

細胞毒性研究: 研究者は、細胞毒性などのプロセス中に起こる細胞内pHの変化を評価するために、BCECF AMを使用します。

アポトーシス研究: アポトーシス(プログラムされた細胞死)に関連するpHの変化を調べるのに役立ちます。

細胞接着研究: BCECF AMは、細胞接着機構の研究に役立ちます。

薬剤耐性調査: 研究者は、このプローブを使用して、pH関連の薬剤耐性を調べます。

細胞走化性: BCECF AMは、細胞の移動と走化性の研究に役立ちます.

類似化合物との比較

While BCECF AM is unique due to its dual-excitation ratiometric behavior, other pH-sensitive probes like SNARF-1 and SypHer exist. BCECF AM remains a popular choice for its versatility and compatibility with various cell types .

生物活性

5-Aminothiophene-3-carboxylic acid (5-ATCA) is a thiophene derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of 5-Aminothiophene-3-Carboxylic Acid

5-ATCA is characterized by its unique thiophene ring structure, which contributes to its biological activity. The compound has been studied for its potential in various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications.

Pharmacological Properties

The biological activities of 5-ATCA can be categorized into several key areas:

- Anticancer Activity : Research indicates that 5-ATCA exhibits significant cytotoxic effects against various cancer cell lines. For example, studies have shown that derivatives of thiophene compounds can inhibit cell proliferation in HepG-2 (hepatocellular carcinoma) and HCT-116 (colorectal cancer) cell lines. The most active derivatives displayed cytotoxicity that was notably higher than established chemotherapeutics like Sorafenib .

- Antimicrobial Effects : 5-ATCA has demonstrated antibacterial activity against a range of pathogens. Its derivatives have been synthesized and tested for their ability to inhibit bacterial growth, showing promising results in vitro .

- Anti-inflammatory Properties : The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .

The mechanisms underlying the biological activities of 5-ATCA involve interactions with various molecular targets:

- VEGFR Inhibition : Certain derivatives of 5-ATCA have been identified as potent inhibitors of vascular endothelial growth factor receptors (VEGFRs), which play a crucial role in tumor angiogenesis. The inhibition of VEGFR signaling pathways leads to reduced tumor growth and metastasis .

- Apoptosis Induction : Compounds derived from 5-ATCA have been shown to induce apoptosis in cancer cells through the activation of p53 and modulation of the Bax/Bcl-2 ratio, leading to increased caspase activity .

- Ion Channel Modulation : Some studies indicate that thiophene derivatives can affect ion channel activity, particularly calcium-activated chloride currents in neuronal cells, which may contribute to their neuroprotective and anticonvulsant properties.

Table 1: Cytotoxicity of 5-Aminothiophene-3-Carboxylic Acid Derivatives

| Compound ID | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 5 | HepG-2 | 2.3 | VEGFR inhibition |

| 21 | HCT-116 | 1.7 | Apoptosis induction |

| 18e | TGFβR1 | 0.09 | Targeting TGFβR1 for antiproliferative effects |

Table 2: Antimicrobial Activity of 5-Aminothiophene-3-Carboxylic Acid

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 16 μg/mL |

| Pseudomonas aeruginosa | 64 μg/mL |

Case Study 1: Anticancer Activity

A study conducted by Khalifa and Algothami in 2020 evaluated a series of thiophene derivatives for their antiproliferative effects on HepG2 and MCF-7 cell lines. The results indicated that certain compounds exhibited IC50 values significantly lower than traditional chemotherapeutics, suggesting their potential as effective anticancer agents .

Case Study 2: Antimicrobial Efficacy

In another study focusing on the antimicrobial properties of thiophene derivatives, researchers synthesized several compounds based on the structure of 5-ATCA. These compounds were tested against various bacterial strains, revealing promising antibacterial activity with MIC values indicating effectiveness at low concentrations .

特性

IUPAC Name |

5-aminothiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c6-4-1-3(2-9-4)5(7)8/h1-2H,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDCXAVLSIKFZMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60527622 | |

| Record name | 5-Aminothiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60527622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116539-01-6 | |

| Record name | 5-Aminothiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60527622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。